2-[(2,6-Dibromo-4-{[3,5-dibromo-4-(2-oxiranylmethoxy)phenyl]sulfonyl}phenoxy)methyl]oxirane
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Overview
Description
2-[(2,6-Dibromo-4-{[3,5-dibromo-4-(2-oxiranylmethoxy)phenyl]sulfonyl}phenoxy)methyl]oxirane is a complex organic compound with the molecular formula C19H16Br4O4. It is characterized by the presence of multiple bromine atoms and an oxirane (epoxide) group, making it a unique and potentially reactive molecule .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,6-Dibromo-4-{[3,5-dibromo-4-(2-oxiranylmethoxy)phenyl]sulfonyl}phenoxy)methyl]oxirane typically involves multiple steps. The starting materials often include dibromophenols and epoxide precursors. The reaction conditions usually require controlled temperatures and the presence of catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
2-[(2,6-Dibromo-4-{[3,5-dibromo-4-(2-oxiranylmethoxy)phenyl]sulfonyl}phenoxy)methyl]oxirane can undergo various chemical reactions, including:
Oxidation: The presence of bromine atoms makes it susceptible to oxidation reactions.
Reduction: The compound can be reduced under specific conditions to form different products.
Substitution: The bromine atoms can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield brominated phenols, while substitution reactions can produce a variety of functionalized derivatives .
Scientific Research Applications
2-[(2,6-Dibromo-4-{[3,5-dibromo-4-(2-oxiranylmethoxy)phenyl]sulfonyl}phenoxy)methyl]oxirane has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound’s reactivity makes it useful in studying biochemical pathways and interactions.
Industry: Limited industrial applications, primarily in research and development settings.
Mechanism of Action
The mechanism of action of 2-[(2,6-Dibromo-4-{[3,5-dibromo-4-(2-oxiranylmethoxy)phenyl]sulfonyl}phenoxy)methyl]oxirane involves its ability to interact with various molecular targets. The oxirane group can form covalent bonds with nucleophiles, leading to the modification of biological molecules. The bromine atoms can participate in halogen bonding, influencing the compound’s reactivity and interactions .
Comparison with Similar Compounds
Similar Compounds
Dibromophenols: These compounds share the brominated phenol structure but lack the oxirane group.
Epoxides: Compounds with an oxirane group but without the brominated phenol structure.
Sulfonyl Phenols: Compounds with a sulfonyl group attached to a phenol ring but without the extensive bromination.
Uniqueness
2-[(2,6-Dibromo-4-{[3,5-dibromo-4-(2-oxiranylmethoxy)phenyl]sulfonyl}phenoxy)methyl]oxirane is unique due to the combination of multiple bromine atoms, an oxirane group, and a sulfonyl phenol structure.
Properties
Molecular Formula |
C18H14Br4O6S |
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Molecular Weight |
678.0 g/mol |
IUPAC Name |
2-[[2,6-dibromo-4-[3,5-dibromo-4-(oxiran-2-ylmethoxy)phenyl]sulfonylphenoxy]methyl]oxirane |
InChI |
InChI=1S/C18H14Br4O6S/c19-13-1-11(2-14(20)17(13)27-7-9-5-25-9)29(23,24)12-3-15(21)18(16(22)4-12)28-8-10-6-26-10/h1-4,9-10H,5-8H2 |
InChI Key |
NZNJMIRZGSANSK-UHFFFAOYSA-N |
Canonical SMILES |
C1C(O1)COC2=C(C=C(C=C2Br)S(=O)(=O)C3=CC(=C(C(=C3)Br)OCC4CO4)Br)Br |
Origin of Product |
United States |
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